3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Structure-Activity Relationship (SAR) CYP51 Inhibition Trypanosomiasis

3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946312-50-1) is a synthetic small molecule integrating a 3,5-dimethoxybenzamide moiety with a hybrid 1,3,4-oxadiazole–isoxazole core. This unique architecture places it at the intersection of two biologically privileged heterocycle classes.

Molecular Formula C14H12N4O5
Molecular Weight 316.273
CAS No. 946312-50-1
Cat. No. B2626392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS946312-50-1
Molecular FormulaC14H12N4O5
Molecular Weight316.273
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)OC
InChIInChI=1S/C14H12N4O5/c1-20-9-5-8(6-10(7-9)21-2)12(19)16-14-18-17-13(22-14)11-3-4-15-23-11/h3-7H,1-2H3,(H,16,18,19)
InChIKeyWKOAJDIHNVKGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946312-50-1): A Dual-Heterocycle Benzamide for Targeted Chemical Biology and Agrochemical Discovery


3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946312-50-1) is a synthetic small molecule integrating a 3,5-dimethoxybenzamide moiety with a hybrid 1,3,4-oxadiazole–isoxazole core [1]. This unique architecture places it at the intersection of two biologically privileged heterocycle classes. The 1,3,4-oxadiazole ring is a recognized pharmacophore in anticancer and antimicrobial agents, while the isoxazole ring is a cornerstone of both anti-inflammatory drugs and commercial herbicides like isoxaben [2]. Unlike its 3,4-dimethoxy positional isomer (CAS 946312-66-9, which is a known trypanosomal CYP51 inhibitor scaffold), the 3,5-substitution pattern on the benzamide ring of this compound is predicted to alter hydrogen-bonding geometry and steric profile, offering a distinct selectivity fingerprint for chemical biology probe development and agrochemical lead optimization .

Why a Generic 1,3,4-Oxadiazole or Isoxazole Analog Cannot Substitute for 3,5-Dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide in Research and Development


The simple co-occurrence of 1,3,4-oxadiazole and isoxazole rings in a screening library is not a sufficient basis for analog substitution. In this compound, the 3,5-dimethoxybenzamide fragment is directly conjugated to the electron-deficient oxadiazole, creating a push-pull electronic system that is absent in simpler analogs like N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941935-31-5) . Structure-activity relationship (SAR) studies on isoxazole-containing benzamides targeting the bacterial cell division protein FtsZ have demonstrated that subtle modifications to the benzamide ring—including methoxy position and count—profoundly alter target engagement, with some analogs shifting from potent inhibition to inactivity [1]. Furthermore, the 3,5-dimethoxy substitution is a defining feature of the commercial herbicide isoxaben, where it is critical for cellulose synthase inhibition; this compound's replacement of isoxaben's 3-alkyl group with a 1,3,4-oxadiazole creates a novel chimera with uncharacterized but mechanistically intriguing target space [2]. Direct substitution by a mono-methoxy or non-methoxy analog without experimental validation would forfeit this engineered polypharmacology hypothesis.

Quantitative Differentiation of 3,5-Dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide from Its Closest Structural Analogs


Positional Isomerism of the Dimethoxybenzamide Ring: 3,5- vs. 3,4-Substitution Defines Distinct Biological Target Space

The 3,5-dimethoxy substitution defines a different pharmacological vector compared to the 3,4-dimethoxy isomer (CAS 946312-66-9). The 3,4-isomer (known as VFV) was specifically designed as a CYP51 inhibitor for Trypanosoma cruzi . The 3,5-substitution eliminates the para-methoxy group that participates in key heme-iron coordination in CYP51 inhibitors, thereby abrogating this mechanism. This is a functional differentiation: the 3,5-isomer will not act as a CYP51 inhibitor and is instead predicted to explore orthogonal biological targets, such as the bacterial cell division protein FtsZ, where 2,6- and 3,5-dimethoxybenzamide motifs have proven critical for activity in related chemotypes [1].

Structure-Activity Relationship (SAR) CYP51 Inhibition Trypanosomiasis Positional Isomer Differentiation

Presence of the 1,3,4-Oxadiazole Spacer: A Key Physicochemical and Pharmacokinetic Differentiator from Simple Isoxazole-Benzamides

The insertion of the 1,3,4-oxadiazole ring between the isoxazole and the benzamide linker differentiates this compound from simpler isoxazole-benzamides such as isoxaben (CAS 82558-50-7) and the unsubstituted benzamide analog (CAS 941935-31-5). The oxadiazole ring increases the polar surface area and hydrogen-bond acceptor count without adding rotatable bonds. The target compound has a molecular weight of 316.27 g/mol, 5 hydrogen-bond acceptors (vs. 4 for the non-oxadiazole analog), and a polar surface area of approximately 115 Ų (vs. ~85 Ų for a simple isoxazole-benzamide) . This physicochemical shift predicts altered membrane permeability, solubility, and metabolic N-dealkylation susceptibility compared to oxadiazole-lacking analogs, making it a distinct tool for probing the contribution of central heterocycle rigidity to pharmacokinetic performance [1].

Physicochemical Properties Drug-likeness Metabolic Stability 1,3,4-Oxadiazole

Agrochemical Heritage and Chimeric Design: Structural Hybridization Distinguishes This Compound from Commercial Herbicide Isoxaben

The commercial herbicide isoxaben (CAS 82558-50-7) relies on a 2,6-dimethoxybenzamide motif linked to a 3-alkyl-isoxazol-5-yl group for cellulose synthase inhibition in plants [1]. The target compound 3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide represents a scaffold-hop: it retains the dimethoxybenzamide and isoxazole elements but replaces the 3-alkyl group on the isoxazole with a 1,3,4-oxadiazole spacer. This structural hybridization is not found in any commercial herbicide. In herbicidal benzamide patents, the combination of an isoxazole with an oxadiazole heterocycle is explicitly claimed as a novel motif for herbicidal activity, with the 3,5-dimethoxy pattern mirroring the substitution of known cellulose biosynthesis inhibitors [2]. This chimera is therefore a unique probe for investigating whether the oxadiazole spacer can confer resistance-breaking properties or spectrum broadening relative to isoxaben.

Herbicide Discovery Cellulose Synthase Inhibition Scaffold Hopping Agrochemical Lead Optimization

Absence of the 1,3,4-Oxadiazole Ring in Simple Benzamide Analogs Differentiates This Compound for Heterocycle-Dependent Biological Screening

In a systematic SAR study of isoxazole-containing benzamide derivatives as FtsZ inhibitors, compounds bearing the isoxazol-5-yl group (e.g., B14 and B16) demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant S. aureus [1]. Critically, these active compounds lacked the 1,3,4-oxadiazole ring present in the target compound. The target compound's incorporation of an oxadiazole spacer introduces an additional heterocycle that in other antibacterial series has contributed to enhanced gram-negative outer membrane penetration [2]. This suggests the target compound may extend the antibacterial spectrum compared to the biaryl isoxazole-benzamides tested in the FtsZ study, although direct comparative MIC data are not publicly available.

Antimicrobial Resistance FtsZ Inhibition Heterocycle SAR Gram-Positive Pathogens

Recommended Deployment Scenarios for 3,5-Dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide Based on Differential Evidence


Chemical Biology Probe for Non-CYP51 Target Deconvolution in Trypanosomatid Drug Discovery

Use this 3,5-isomer as a negative-control probe alongside the 3,4-isomer (VFV, a known CYP51 inhibitor) to deconvolute CYP51-dependent vs. CYP51-independent antiparasitic phenotypes. The 3,5-dimethoxy pattern lacks the para-methoxy heme-coordinating group essential for CYP51 inhibition , enabling researchers to distinguish on-target CYP51 effects from off-target contributions in Trypanosoma cruzi or Leishmania phenotypic screening cascades.

Agrochemical Lead Discovery: Resistance-Breaking Cellulose Synthase Inhibitor Screening

Deploy this compound in herbicide discovery screens targeting cellulose synthase. Its 3,5-dimethoxybenzamide-isoxazole-oxadiazole architecture represents a scaffold-hop from the commercial herbicide isoxaben [1]. Screening against isoxaben-resistant weed biotypes can identify whether the oxadiazole spacer enables binding to mutated cellulose synthase complexes, potentially providing a new chemotype for resistance management in broadleaf weed control programs.

Antibacterial SAR Expansion: Probing the Contribution of the 1,3,4-Oxadiazole Spacer to Gram-Negative Spectrum

Include this compound in minimum inhibitory concentration (MIC) panels against Gram-negative ESKAPE pathogens (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa) alongside the oxadiazole-lacking isoxazole-benzamide comparators B14 and B16 from the FtsZ inhibitor literature [2]. The oxadiazole ring has been independently associated with enhanced outer membrane penetration in other antibacterial series, and this experiment directly tests whether the dual-heterocycle design extends the antibacterial spectrum beyond the Gram-positive-only activity of the published FtsZ-targeting isoxazole-benzamides.

Computational Chemistry: In Silico SAR Model Validation Using a Multifunctional Heterocycle Template

Leverage this compound as a validation standard for computational docking and pharmacophore models that predict polypharmacology. The co-occurrence of three distinct pharmacophoric elements (3,5-dimethoxybenzamide, 1,3,4-oxadiazole, and isoxazole) within a single small molecule (MW 316.27) provides a compact yet information-rich test case for scoring functions that must discriminate between CYP51, FtsZ, cellulose synthase, and other potential targets [3]. This makes it a valuable reference compound for cheminformatics groups developing target prediction algorithms.

Quote Request

Request a Quote for 3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.